2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound features a fused pyridine and pyrimidine ring structure, characterized by the presence of two carbonyl groups (dioxo) and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 207.14 g/mol . The compound has garnered attention for its potential biological activity, particularly in medicinal chemistry.
2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structure. It also falls under the category of dioxo compounds due to the presence of two carbonyl groups.
The synthesis of 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common approach includes:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. The use of catalysts may also enhance yield and selectivity during the synthesis process.
The molecular structure of 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can be represented through various structural formulas:
CCCN1C=NC(=O)C(=O)N=C1C(=O)C(=O)O
The compound has unique identifiers including:
2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid primarily involves its interaction with specific biological targets:
Additional physical data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
The applications of 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid are primarily found in medicinal chemistry:
Research indicates that derivatives of this compound exhibit significant biological activities such as inhibiting Poly(ADP-ribose) polymerase 1 (PARP-1), which is crucial for DNA repair in cancer cells. This inhibition enhances the effectiveness of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: